![molecular formula C20H12BrCl2NO2 B2365797 N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-4-chlorobenzamide CAS No. 329787-19-1](/img/structure/B2365797.png)

N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-4-chlorobenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

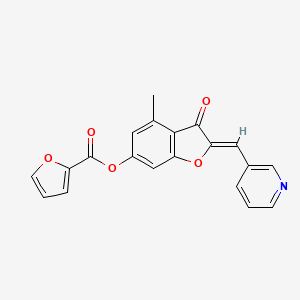

“N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-4-chlorobenzamide” is a potential anticancer agent and is used in the synthesis of 4-Aryl-6-chloro-quinolin-2-ones and 5-Aryl-7-chloro-1,4-benzodiazepines, anti-hepatitis B virus compounds .

Synthesis Analysis

This compound is used in the synthesis of Cloxazolam and its metabolites . It is also used in the synthesis of pharmaceutical active molecules .Molecular Structure Analysis

The crystal structure of this compound has been determined . It is also available as a 2d Mol file or as a computed 3d SD file .Chemical Reactions Analysis

There is limited information available on the chemical reactions involving this compound .Physical and Chemical Properties Analysis

The boiling point of this compound is predicted to be 575.3±50.0 °C . Its molecular formula is C15H10BrCl2NO2 and it has a molecular weight of 387.06 .Scientific Research Applications

1. Agricultural and Environmental Applications

N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-4-chlorobenzamide and its related compounds have been studied for their application in agriculture and environmental safety. A study by Lu, Zhou, and Liu (2004) on the hydrolysis of related compounds like 2-chlorobenzamide (a degradation product of an insecticide) discusses its environmental impact and potential as a carcinogen, emphasizing the importance of understanding these compounds in environmental safety (Lu, Zhou, & Liu, 2004).

2. Synthesis and Structural Characterization

The synthesis and characterization of this compound derivatives have been explored for their potential applications in various fields. Studies by Cheng De-ju (2014, 2015) and H. Bi (2014) focused on the synthesis and structural analysis of related compounds, highlighting their potential in various scientific applications, including their role as non-peptide CCR5 antagonists (Cheng De-ju, 2014), (H. Bi, 2014), (Cheng De-ju, 2015).

3. Reactivity and Mechanism Studies

Research has been conducted on the reactivity of compounds closely related to this compound, providing insights into their chemical behavior. Studies by Martinu and Dailey (2006) on the reactivity of 1-chloro-3-phenyldiazirines, which are similar in structure, offer valuable information on the reaction mechanisms and potential applications in synthetic chemistry (Martinu & Dailey, 2006).

4. Potential Biological Applications

The compound and its derivatives have been explored for potential biological applications. Studies like those by Merlin et al. (1987) on N-(1,1-dimethylpropynyl) benzamide series, which are structurally related, demonstrate their effectiveness in inhibiting mitosis in plant cells, suggesting potential applications in plant biology and agriculture (Merlin et al., 1987).

Safety and Hazards

Future Directions

Properties

IUPAC Name |

N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-4-chlorobenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H12BrCl2NO2/c21-13-7-10-18(24-20(26)12-5-8-14(22)9-6-12)16(11-13)19(25)15-3-1-2-4-17(15)23/h1-11H,(H,24,26) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VORFTXUNXYVJSJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)C2=C(C=CC(=C2)Br)NC(=O)C3=CC=C(C=C3)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H12BrCl2NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

449.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[3-(4-fluorobenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-methylbenzyl)acetamide](/img/structure/B2365721.png)

![(1R,5S)-N-(4-chlorobenzyl)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2365723.png)

![N-[(E)-(1-amino-2-cyanoethylidene)amino]-2-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]acetamide](/img/structure/B2365724.png)

![(2E)-N-{2-[5-(methylsulfanyl)-1,3,4-oxadiazol-2-yl]phenyl}-3-(thiophen-2-yl)prop-2-enamide](/img/structure/B2365732.png)

![4-ethyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2365735.png)